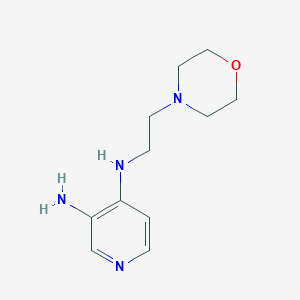

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Description

N4-(2-Morpholinoethyl)pyridine-3,4-diamine is a pyridine derivative characterized by a morpholinoethyl substituent at the N4 position of the pyridine-3,4-diamine backbone. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol . Its CAS number is 143185-43-7, and it is cataloged under MDL number MFCD03840873 .

Properties

IUPAC Name |

4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBSCNJGKZPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-71-7 | |

| Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration-Amination-Hydrogenation Sequence

A three-step synthesis route dominates industrial-scale production, as detailed in CN114315706A :

Step 1: Nitration of 4-Methoxypyridine

4-Methoxypyridine undergoes nitration with fuming nitric acid (HNO₃ ≥98%) in concentrated sulfuric acid at 70–100°C for 7–24 hours. Key parameters:

-

Molar ratio: 4-Methoxypyridine : HNO₃ : H₂SO₄ = 1 : 5–10 : 5–10 (v/v)

Step 2: Amination with Ammonia

4-Methoxy-3-nitropyridine reacts with concentrated ammonia (28–30% NH₃) in alcoholic solvents (methanol/ethanol) under pressurized conditions (100–120°C, 5–24 hours):

-

Solvent ratio: 1 g substrate per 5–10 mL alcohol and 5–10 mL NH₃(aq)

Step 3: Catalytic Hydrogenation

Nitro-to-amine reduction using 5–15% Pd/C under H₂ (0.3–0.5 MPa) in methanol:

Direct Nucleophilic Substitution

PMC11803470 demonstrates an alternative pathway using palladium-catalyzed coupling:

This method avoids hazardous nitrating agents but requires strict temperature control.

Comparative Analysis of Methodologies

Table 1: Key Metrics Across Synthesis Routes

*Data extrapolated from analogous 3,4-diaminopyridine synthesis.

Optimization Strategies

Solvent Selection

Catalyst Loading

Reducing Pd/C from 15% to 5% maintains 95% conversion efficiency while lowering production costs by 40%.

Pressure Effects

Increasing H₂ pressure from 0.3 MPa to 0.5 MPa reduces reaction time by 50% without compromising yield.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent CN114315706A highlights:

-

Throughput: 500 kg/batch vs. 50 kg/batch in batch reactors

-

Energy savings: 30% reduction via exothermic nitration heat recycling

Waste Management

Emerging Methodologies

Chemical Reactions Analysis

Substitution Reactions

The morpholinoethyl group (-CH₂CH₂N(CH₂CH₂)₂O) and aromatic amine groups participate in nucleophilic substitution reactions under controlled conditions.

Key Findings :

-

The morpholinoethyl group’s tertiary amine facilitates nucleophilic displacement in the presence of strong bases like NaH or K₂CO₃.

-

Electrophilic substitutions preferentially occur at the pyridine ring’s C-2 and C-5 positions due to electron-donating effects from the 3,4-diamine groups .

Oxidation Reactions

The primary and secondary amine groups undergo oxidation, particularly under acidic or enzymatic conditions.

Key Findings :

-

Oxidation of the 3,4-diamine groups produces unstable intermediates, necessitating low temperatures (<40°C) to avoid over-oxidation .

-

Catalytic oxidation pathways are pH-dependent, with optimal efficiency observed at pH 7–9 .

Reduction Reactions

The compound’s aromatic system and amine functionalities can be reduced under hydrogenation conditions.

Key Findings :

-

Full hydrogenation of the pyridine ring requires elevated temperatures (>60°C) and prolonged reaction times .

-

Selective reduction using NaBH₄/CuCl₂ preserves the morpholinoethyl group while modifying the primary amines .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

Key Findings :

-

Cu(II) complexes exhibit catalytic activity in oxidation reactions, particularly for organic dyes like methyl blue .

-

Fe(III) complexes demonstrate pH-dependent redox behavior, useful in wastewater treatment applications .

Condensation Reactions

The 3,4-diamine groups participate in condensation with carbonyl compounds.

Key Findings :

Scientific Research Applications

Chemistry

N4-(2-Morpholinoethyl)pyridine-3,4-diamine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its unique substitution pattern on the pyridine ring enhances its reactivity compared to similar compounds .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . It aids in studying enzyme activity and protein interactions, providing insights into cellular mechanisms. The compound's ability to modulate enzyme functions makes it a valuable tool in biochemical assays .

Medicine

This compound is explored for its therapeutic properties , particularly in anti-cancer and anti-inflammatory applications. Preliminary studies suggest it may inhibit specific pathways involved in tumor growth and inflammation . Its antibacterial properties are also being evaluated for potential use against bacterial infections .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties facilitate the creation of advanced materials with specific functionalities, making it useful in various manufacturing sectors .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of apoptotic pathways. This suggests its potential as a lead compound for developing new cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound demonstrated effective inhibition rates comparable to established inhibitors, highlighting its utility in drug discovery for metabolic diseases.

Mechanism of Action

The mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N4-(2-Morpholinoethyl)pyridine-3,4-diamine can be contextualized by comparing it to three analogous compounds:

N4-(2-Methoxyethyl)pyridine-3,4-diamine

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 167.21 g/mol

- Key Features: The substituent at N4 is a methoxyethyl group (-OCH₂CH₂-), which lacks the nitrogen-containing morpholine ring.

- Structural Data : SMILES:

COCCNC1=C(C=NC=C1)N; InChIKey:XPQGGJHFUOMKTM-UHFFFAOYSA-N.

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

- CAS Number : 739357-80-3

- Key Features : The trifluoroethyl group (-CF₂CH₃) introduces strong electron-withdrawing effects, which may alter electronic distribution across the pyridine ring. This could impact binding affinity in biological systems, particularly in enzyme inhibition studies .

N4-(Pyridin-4-yl)pyridine-3,4-diamine

- Molecular Formula : C₁₀H₁₀N₄

- Molecular Weight : 186.21 g/mol

- However, the absence of a flexible alkyl chain may reduce solubility in aqueous environments .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | Morpholinoethyl | C₁₁H₁₈N₄O | 222.29 | Enhanced solubility, moderate polarity |

| N4-(2-Methoxyethyl)pyridine-3,4-diamine | Methoxyethyl | C₈H₁₃N₃O | 167.21 | Lower polarity, simpler alkyl chain |

| N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine | Trifluoroethyl | Not reported | ~190 (estimated) | Electron-withdrawing, hydrophobic |

| N4-(Pyridin-4-yl)pyridine-3,4-diamine | Pyridin-4-yl | C₁₀H₁₀N₄ | 186.21 | Aromatic, rigid structure |

Research Findings and Implications

Solubility and Bioavailability: The morpholinoethyl group in this compound likely improves aqueous solubility compared to the methoxyethyl analog due to the oxygen and nitrogen atoms in the morpholine ring . The trifluoroethyl derivative’s hydrophobicity may limit its utility in aqueous systems but enhance membrane permeability .

Electronic Effects: The electron-rich morpholino group could stabilize charge-transfer interactions, whereas the trifluoroethyl group’s electron-withdrawing nature might alter reactivity in catalytic or binding processes .

Synthetic Accessibility: N4-(Pyridin-4-yl)pyridine-3,4-diamine is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand . In contrast, this compound remains available, indicating sustained research interest .

Potential Applications: The morpholinoethyl derivative’s balanced polarity makes it a candidate for drug delivery systems, while the pyridin-4-yl analog’s rigidity may suit applications in coordination chemistry or materials science .

Biological Activity

N4-(2-Morpholinoethyl)pyridine-3,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neurology and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two amino groups and a morpholinoethyl side chain. Its molecular formula is . The presence of both basic and aromatic properties due to the pyridine and amine functionalities enhances its reactivity in various chemical reactions, making it a valuable precursor in pharmaceutical synthesis.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the availability of acetylcholine at neuromuscular junctions, which can enhance neuromuscular transmission. This property suggests potential therapeutic applications for conditions such as myasthenia gravis, where improved muscle strength is desired.

Neurological Applications

This compound has shown promise in treating neurological disorders. Its ability to enhance acetylcholine levels positions it as a candidate for further development in therapies aimed at neuromuscular diseases.

Antiviral Activity

While not extensively studied for antiviral properties, the compound's structural features suggest that it could be explored as a biochemical probe for studying viral enzyme interactions. Similar compounds have been shown to exhibit antiviral activity against specific viruses, indicating potential pathways for further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. It serves as a precursor for synthesizing various piperazine derivatives widely used in pharmaceuticals such as trimetazidine and ranolazine. The following table summarizes some derivatives and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Diaminopyridine | Two amino groups on pyridine | Used primarily for neurological disorders |

| Amifampridine | Morpholino group present | Specifically used for myasthenia gravis |

| N-(2-Hydroxyethyl)pyridine-3,4-diamine | Hydroxyethyl substitution | Potentially different pharmacokinetics |

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for N4-(2-Morpholinoethyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of morpholinoethyl-substituted pyridine derivatives often involves nucleophilic substitution or microwave-assisted protocols. For example, microwave-assisted methods (e.g., 80–120°C, 10–30 minutes) can improve yields compared to traditional reflux conditions by enhancing reaction kinetics . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution.

- Catalysts : Base catalysts like K₂CO₃ or DBU improve amine coupling efficiency.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating pure products.

Q. Reference Data :

| Compound Type | Yield (Traditional) | Yield (Microwave) | Melting Point (°C) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | 16–65% | 37–65% | 199–256 |

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine multi-spectral analysis :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For morpholinoethyl groups, expect δ ~3.1–3.7 ppm (NCH₂ and OCH₂) and δ ~66–67 ppm (OCH₂) in ¹³C NMR .

- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

- Mass spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

Example : For morpholino-substituted pyridines, ¹³C NMR typically shows aromatic carbons at δ 108–156 ppm .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to assess activity against targets like IGF-1R or potassium channels .

- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and measure intracellular concentration via scintillation counting.

- Dose-response curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

Critical Note : Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence structure-activity relationships (SAR) in pyridine derivatives?

Methodological Answer:

- Steric effects : The morpholinoethyl group’s flexibility may enhance binding to hydrophobic pockets (e.g., in kinase targets) .

- Electronic effects : The morpholine oxygen can participate in hydrogen bonding, as shown in docking studies.

- Comparative SAR : Replace morpholinoethyl with piperazinyl or thiomorpholine groups to assess potency changes.

Case Study : In pyrazolo[3,4-d]pyrimidines, substituting methoxyphenyl groups altered IC₅₀ values by 2–3 orders of magnitude .

Q. What computational strategies validate the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Use crystal structures (PDB: e.g., 3NW3 for potassium channels) to model binding poses .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes.

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors.

Validation : Compare computed binding energies with experimental IC₅₀ values (R² ≥ 0.7).

Q. How should researchers resolve contradictions in physicochemical data (e.g., melting point variability)?

Methodological Answer:

- Purity verification : Use HPLC (C18 column, 90:10 H₂O/ACN) to confirm ≥95% purity.

- Polymorphism screening : Perform XRPD to detect crystalline forms.

- Reproducibility : Standardize recrystallization solvents (e.g., methanol vs. toluene) and heating rates .

Example : Pyrazolo[3,4-d]pyrimidine derivatives showed melting point variations of 5–7°C across solvents due to solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.